molecular formula C16H29N5O3S B555286 Biocytinamide CAS No. 61125-53-9

Biocytinamide

Cat. No.: B555286
CAS No.: 61125-53-9
M. Wt: 371.5 g/mol
InChI Key: BFTIPPVTTJTHLM-MNXVOIDGSA-N
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Description

Biocytinamide is an amino acid amide formed by the amidation of the carboxy function of biocytin. It is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins by carboxypeptidase Y catalyzed transpeptidation reactions .

Mechanism of Action

Target of Action

Biocytinamide, also known as H-Lys(Biotinyl)-NH2, is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins . The primary target of this compound is the C-terminal end of peptides and proteins .

Mode of Action

This compound interacts with its targets through a process called transpeptidation, which is catalyzed by an enzyme known as carboxypeptidase Y . This interaction results in the labeling of the C-terminal end of peptides and proteins, which can then be detected due to the biotin moiety of this compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the transpeptidation reaction catalyzed by carboxypeptidase Y . This reaction leads to the specific C-terminal labeling of peptides and proteins. The downstream effects of this labeling can vary depending on the specific peptide or protein being labeled and the subsequent detection and analysis methods used.

Result of Action

The result of this compound’s action is the specific labeling of the C-terminal end of peptides and proteins . This labeling allows for the detection and analysis of these peptides and proteins, which can provide valuable information about their structure, function, and role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biocytinamide is synthesized through the amidation of biocytin. The process involves the reaction of biocytin with an amine, typically under mild conditions to preserve the integrity of the biotin moiety. The reaction is often catalyzed by carboxypeptidase Y, which facilitates the transpeptidation reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of biocytin and an amine in the presence of carboxypeptidase Y, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Carboxypeptidase Y: Used as a catalyst in transpeptidation reactions.

    Amines: React with biocytin to form this compound.

    Mild Reaction Conditions: Typically, reactions are carried out under mild conditions to preserve the functional groups.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to specifically label the C-termini of peptides and proteins through transpeptidation reactions catalyzed by carboxypeptidase Y. This specificity and the fluorogenic nature of the compound make it particularly valuable in proteomics and protein research .

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIPPVTTJTHLM-MNXVOIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210010
Record name Biocytinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61125-53-9
Record name (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61125-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biocytinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biocytinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Biocytinamide suitable for targeting bacterial infections?

A1: this compound serves as a source of Biotin for various microorganisms, including Staphylococcus aureus [, ]. This characteristic allows for the development of targeted imaging agents. For instance, Indium-111 labelled diethylenetriaminepentaacetic acid α,ω-bis(this compound) (111In-DTPA-Biotin) has shown potential as a specific tracer for nuclear medicine imaging of vertebral osteomyelitis, particularly in cases involving Staphylococcus aureus []. This suggests that this compound can facilitate the transport of diagnostic or therapeutic agents to sites of infection.

Q2: How does this compound facilitate transport across biological barriers?

A2: Research indicates that this compound plays a crucial role in a novel transcellular shuttle system designed for delivering payloads across the blood-brain barrier (BBB) []. This system utilizes bispecific antibodies (bsAbs) that bind to both the transferrin receptor (TfR) on BBB endothelial cells and Biotinylated payloads via non-covalent interactions with this compound. This dual binding enables the bsAb to transport the payload across the BBB, releasing it on the other side. This approach is particularly valuable for delivering drugs or imaging agents to the brain, which is notoriously difficult to penetrate due to the BBB.

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